Imidazo[1,5-b]pyridazine
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Overview
Description
Imidazo[1,5-b]pyridazine is a heterocyclic compound used as an intermediate in the synthesis of various bioactive molecules . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of Imidazo[1,5-b]pyridazine has been well studied. One method involves the heterocyclization of pyridazines containing an acylaminomethyl group at position 3 to form the imidazole ring . Other methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
Imidazo[1,5-b]pyridazine is a fused bicyclic heterocycle. It consists of an imidazole ring fused with a pyridazine ring . The molecular formula is C6H5N3 .Chemical Reactions Analysis
Imidazo[1,5-b]pyridazine can undergo various chemical reactions, including cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille . It can also be functionalized to produce various derivatives .Physical And Chemical Properties Analysis
Imidazo[1,5-b]pyridazine has a molecular weight of 119.12 g/mol. It has a topological polar surface area of 30.2 Ų and a complexity of 105. It has no hydrogen bond donors but has two hydrogen bond acceptors .Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
Imidazo[1,2-b]pyridazine represents an important class of heterocyclic nucleus, offering various bioactive molecules. A key example is ponatinib, a successful kinase inhibitor. This scaffold has garnered interest for potential therapeutic applications in medicine, highlighting its structure-activity relationships (SAR). The extensive literature review by (Garrido et al., 2021) unveils various aspects of its SAR, assisting medicinal chemists in developing novel imidazo[1,2-b]pyridazine compounds with enhanced pharmacokinetics and efficiency.
Acetylcholinesterase Inhibitors and Anti-Proliferative Effects
Imidazo[1,2-b]pyridazine compounds have shown potent acetylcholinesterase (AChE) inhibitory activity. Two specific compounds (5c and 5h) demonstrated potent AChE inhibition and cytotoxicity, with notable effects like cell death, cell cycle arrest, and activation of caspase 3-mediated apoptosis. These effects suggest the potential of substituted imidazo[1,2-b]pyridazine compounds in antiproliferative, anti-migratory, and anti-inflammatory applications, as detailed in the study by (Sharma et al., 2021).
Electrophilic Substitutions on Imidazo[1,2-b]-Pyridazines
The study of electrophilic substitutions, such as halogenation, nitration, and sulphonation on imidazo[1,2-b]pyridazines, provides insights into the chemical properties and reactivity of this scaffold. This research, conducted in 1968 by (Kobe et al.), includes NMR data for several imidazo[1,2-b]pyridazines, offering evidence of electrophilic substitution at specific positions.
Binding to Amyloid Plaques for Imaging Aβ Plaques
Imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for binding to amyloid plaques in vitro. These compounds, depending on their substitution patterns, showed varied binding affinities to synthetic aggregates of Aβ1-40. One compound, in particular, demonstrated high binding affinity and might be useful for the development of novel positron emission tomography radiotracers for imaging Aβ plaques. This research, conducted by (Zeng et al., 2010), highlights the potential of imidazo[1,2-b]pyridazine derivatives in neuroimaging and diagnostic applications.
Mechanism of Action
While the exact mechanism of action of Imidazo[1,5-b]pyridazine is not fully understood, it is known to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It is also known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Safety and Hazards
Future Directions
Imidazo[1,5-b]pyridazine has potential pharmaceutical applications. There is a resurgence of interest in exploring new Imidazo[1,5-b]pyridazine-containing derivatives for their potential bioactivity . The recent advances in the synthesis of Imidazo[1,5-b]pyridazines from various substrates provide new initiatives for chemists .
properties
IUPAC Name |
imidazo[1,5-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-6-4-7-5-9(6)8-3-1/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJQYWFGJWOGKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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